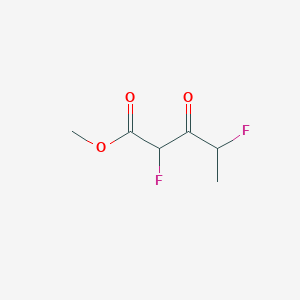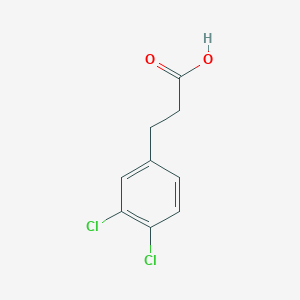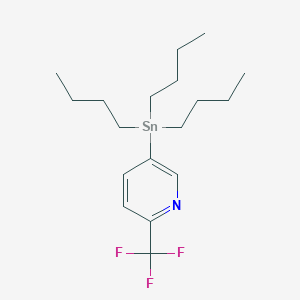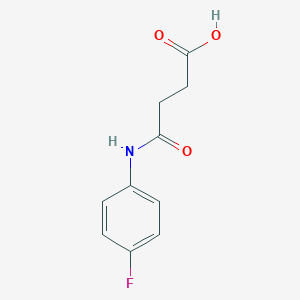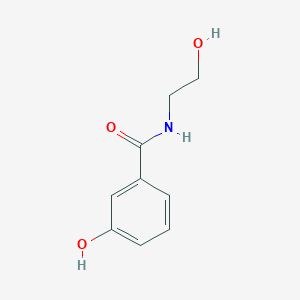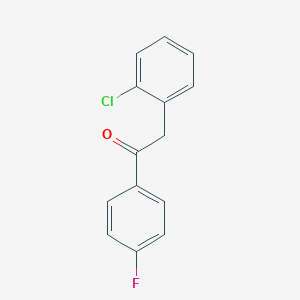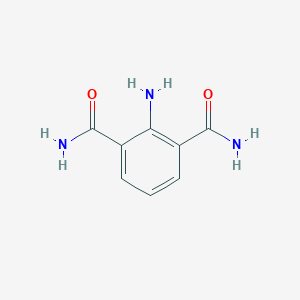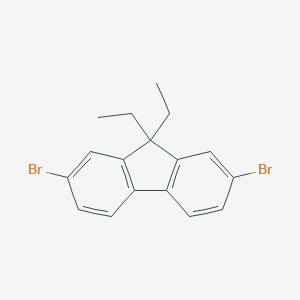
2,7-Dibromo-9,9-dietilfluoreno
Descripción general
Descripción
2,7-Dibromo-9,9-diethylfluorene is a chemical compound that is used as a reactant in the synthesis of various photoelectrical materials . These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9,9-diethylfluorene involves several steps. For example, it can be synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9,9-diethylfluorene is planar, with all atoms, except for those of the ethyl groups, being exactly coplanar . The molecule has a molecular weight of 380.1 g/mol .Chemical Reactions Analysis
2,7-Dibromo-9,9-diethylfluorene is involved in various chemical reactions. For instance, it is used as a reactant in the synthesis of photoelectrical materials . It also reacts with Grignard reagents in its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dibromo-9,9-diethylfluorene include a molecular weight of 380.1 g/mol and a density of 1.494 . It has no hydrogen bond donors or acceptors, and it has two rotatable bonds .Aplicaciones Científicas De Investigación
Polímeros Semiconductores Orgánicos
“2,7-Dibromo-9,9-dietilfluoreno” es un precursor de varios polímeros semiconductores orgánicos . Estos polímeros tienen aplicaciones en la fotovoltaica orgánica (OPV), que se utilizan en el desarrollo de células solares.
Transporte de Huecos para Dispositivos OLED
Este compuesto también juega un papel importante en el desarrollo de diodos orgánicos emisores de luz (OLED) . Se utiliza como un material de transporte de huecos, que es crucial para el funcionamiento eficiente de los dispositivos OLED.
Emisores Fluorescentes Azul Profundo
La investigación ha demostrado que “this compound” se puede utilizar para crear emisores fluorescentes azul profundo altamente eficientes . Estos emisores son particularmente útiles en la producción de pantallas a todo color y aplicaciones de iluminación.
Síntesis de Polímeros Conjugados
Se utiliza en la síntesis de polímeros conjugados, como el poli [9,9′-bis (6′′- N,N,N -trimetilamonio)hexil)fluoreno- co -alt-4,7- (2,1,3-benzotiadiazol) dibromuro] (PFBT) . Estos polímeros tienen varias aplicaciones, incluyendo en el campo de la optoelectrónica.
Microarreglos de ADN sin Etiqueta
El compuesto se ha utilizado en el desarrollo de microarreglos de ADN sin etiqueta . Estas son herramientas que se utilizan en la investigación genómica para la detección simultánea de secuencias de ADN.
Materiales Fotoluminiscentes Azules
“this compound” se ha utilizado en la preparación de materiales fotoluminiscentes azules . Estos materiales tienen posibles aplicaciones en el campo de la fotónica y la optoelectrónica.
Direcciones Futuras
2,7-Dibromo-9,9-diethylfluorene is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPVs) and a variety of hole transport for organic light-emitting diodes (OLEDs) . This suggests that it could play a significant role in the development of organic electronic devices in the future.
Mecanismo De Acción
Target of Action
2,7-Dibromo-9,9-diethylfluorene is primarily used as a precursor in the synthesis of organic semiconducting polymers . These polymers are the primary targets of the compound and play a crucial role in the development of organic electronic devices .
Mode of Action
The compound interacts with its targets by serving as a template for the synthesis of these polymers . It is used in the preparation of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays . The resulting changes include the formation of polymers with high photoluminescence and electroluminescent quantum efficiency .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic semiconducting polymers . The downstream effects include the production of polymers with potential applications in organic light-emitting devices (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Pharmacokinetics
Its molecular weight (38012 g/mol) and density (1.494 g/cm³) suggest that it may have low bioavailability due to its large size and high density.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of organic semiconducting polymers with high photoluminescence and electroluminescent quantum efficiency . These polymers show potential as hole-transporting materials for OLEDs .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be used to synthesize a series of organic compounds, such as coordination compounds, fluorescent dyes, and conductive polymers .
Molecular Mechanism
It is known that it can be used as a material for organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells , suggesting that it may interact with certain biomolecules in these systems.
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable at room temperature .
Propiedades
IUPAC Name |
2,7-dibromo-9,9-diethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECWABMXAYFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393379 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197969-58-7 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



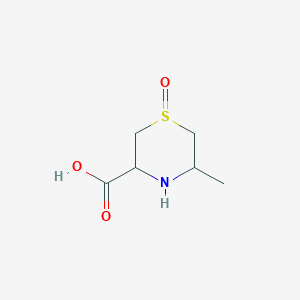
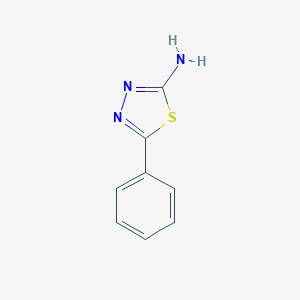
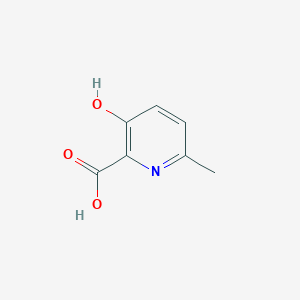

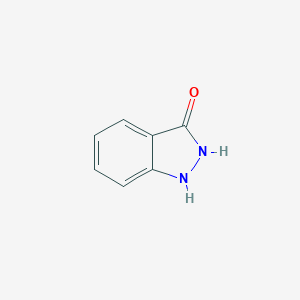
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
